4-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
4-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3OS/c15-9-6-4-8(5-7-9)13(20)18-19-14-17-12-10(16)2-1-3-11(12)21-14/h1-7H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOWDZXXNBZAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-fluorobenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-ylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4-fluoro-N’-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with biological targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide with structurally related derivatives:
Structural and Spectral Comparisons
- Benzothiazole Derivatives : The target compound and its 2,6-difluoro analog () share a benzothiazole core, but the latter’s additional fluorine increases molecular weight and lipophilicity. Sulfonyl derivatives () exhibit distinct S=O IR bands (~1350 cm⁻¹) absent in the target .
- Schiff Bases : Compounds like 4-fluoro-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide () replace the benzothiazole with a benzylidene group, introducing C=N stretches (~1583 cm⁻¹) and higher melting points due to crystalline packing .
- Metal Complexes: The target compound’s hydrazide moiety enables metal coordination, similar to Fe(III) () and Cu(II) complexes (). However, pyridine/phenolic substituents in these analogs enhance chelation efficiency .
Functional Group Impact
- Fluorine Substitution : Para-fluorine on both rings in the target compound enhances electron-withdrawing effects, stabilizing the thione tautomer and altering π-π stacking in crystals .
- Tautomerism : Unlike Schiff bases (fixed C=N), the target exists in thione-thiol equilibrium, confirmed by IR absence of S-H and presence of C=S .
Biological Activity
4-Fluoro-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 4-fluoro-1,3-benzothiazole with benzohydrazide. The reaction is often conducted in an organic solvent under controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Antifungal Activity
The compound also displays antifungal properties, with studies reporting its effectiveness against fungi such as Candida albicans. The mechanism of action is believed to involve disruption of fungal cell membrane integrity.
Anticancer Potential
The anticancer activity of this compound has been investigated in several studies. It has shown promise in inhibiting cancer cell proliferation in various cancer lines, potentially through the inhibition of specific enzymes involved in cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzothiazole derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .
- Antifungal Activity : Another study reported that this compound exhibited an IC50 value of 15 µg/mL against Candida albicans, indicating its potential as a therapeutic agent against fungal infections .
- Anticancer Studies : In vitro assays on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of 10 µM, suggesting significant anticancer properties .
Comparative Analysis
To understand the unique biological activity of this compound, it can be compared with other similar benzothiazole derivatives:
| Compound Name | MIC (µg/mL) | IC50 (Cancer Cell Lines) |
|---|---|---|
| This compound | 32 (bacterial) | 10 |
| Benzothiazole Derivative A | 64 (bacterial) | 20 |
| Benzothiazole Derivative B | 16 (fungal) | 15 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Membrane Disruption : The compound's structure allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
Q & A
Q. What are the limitations of current synthetic methods, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
